

The Benzoxazolone Core: A Privileged Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: 4-acetylbenzo[d]oxazol-2(3H)-one

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzoxazolone nucleus, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, including its ability to mimic phenol or catechol moieties in a metabolically stable template, make it an attractive framework for the design of novel therapeutic agents.[1][2] This technical guide provides a comprehensive review of the benzoxazolone core, focusing on its synthesis, diverse biological activities, and the underlying mechanisms of action. Quantitative data are summarized in structured tables for comparative analysis, detailed experimental protocols for key assays are provided, and crucial signaling pathways are visualized using Graphviz diagrams.

Diverse Biological Activities of Benzoxazolone Derivatives

Benzoxazolone-based compounds have demonstrated a remarkable breadth of pharmacological effects, positioning them as promising candidates for treating a wide array of diseases.[3][4] These activities include potent anti-inflammatory, anticancer, neuroprotective, analgesic, and enzyme-inhibitory properties.[5][6][7][8][9]

Enzyme Inhibition

Benzoxazolone derivatives have been identified as potent inhibitors of several key enzymes implicated in human diseases.

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Soluble Epoxide Hydrolase (sEH) Inhibition: Inhibition of sEH is a therapeutic strategy for managing inflammatory diseases.[1][5][10][11][12] Certain benzoxazolone-5-urea derivatives have shown highly potent sEH inhibitory activity, with IC50 values in the nanomolar range.[1][5] [10][11][12]

Monoacylglycerol Lipase (MAGL) Inhibition: MAGL is a crucial enzyme in the endocannabinoid system, and its inhibition is a target for treating pain, inflammation, and neurodegenerative disorders. Benzoxazole--pyrrolidinone hybrids have emerged as potent and selective MAGL inhibitors.[6]

Acid Ceramidase (AC) Inhibition: Acid ceramidase is a lysosomal enzyme that regulates the metabolism of ceramides, and its inhibition is a potential strategy for cancer therapy.[2][13] Benzoxazolone carboxamides are a class of potent, systemically active AC inhibitors.[2][13]

Myeloperoxidase (MPO) Inhibition: MPO is an enzyme involved in inflammatory processes and tissue damage.[14] Some benzoxazolone derivatives have been shown to inhibit MPO activity. [14]

Cholinesterase Inhibition: As a potential approach for managing Alzheimer's disease, benzoxazolone and benzothiazolone derivatives have been evaluated for their ability to inhibit cholinesterase enzymes.[9]

Anti-Inflammatory Activity

The anti-inflammatory properties of benzoxazolone derivatives are well-documented and are often attributed to their ability to modulate key inflammatory pathways.[7][15][16][17][18] They have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF- α , as well as nitric oxide (NO).[5][15] The mechanism often involves the inhibition of pathways such as the NF- κ B signaling cascade.[5]

Anticancer Activity

Benzoxazolone derivatives have demonstrated significant cytotoxic and apoptotic effects against various cancer cell lines, including breast cancer.[6][8][19] Their anticancer activity is often linked to the induction of apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.[8][20] Some derivatives also exhibit their anticancer effects by inhibiting key enzymes like VEGFR-2.[21]



Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various benzoxazolone derivatives as reported in the literature.

Table 1: Benzoxazolone Derivatives as Enzyme Inhibitors

Compound Class	Target Enzyme	Compound	IC50 (nM)	Reference
Benzoxazolone- 5-Urea	Soluble Epoxide Hydrolase (sEH)	33	0.39	[5][10][11][12]
Benzoxazolone- 5-Urea	Soluble Epoxide Hydrolase (sEH)	31-39	0.39 - 570	[5][10][11][12]
Benzoxazole clubbed 2- Pyrrolidinone	Monoacylglycerol Lipase (MAGL)	19 (4-NO2 derivative)	8.4	[6]
Benzoxazole clubbed 2- Pyrrolidinone	Monoacylglycerol Lipase (MAGL)	20 (4-SO2NH2 derivative)	7.6	[6]
Benzoxazolone Carboxamide	Acid Ceramidase (AC)	14	-	[2]
Benzothiazolone pentanamide derivative	Acetylcholinester ase (AChE)	14b	340 (eeAChE), 460 (huAChE)	[9]
Benzothiazolone keton derivative	Butyrylcholineste rase (BChE)	11c	2980 (eqBChE), 2560 (huBChE)	[9]

Table 2: Anti-Inflammatory and Anticancer Activities of Benzoxazolone Derivatives



Compound Class	Activity	Cell Line/Model	Compound	IC50 (μM) / % Inhibition	Reference
4- Sulfonyloxy/al koxy benzoxazolon e	Anti- inflammatory (NO production)	RAW 264.7	2h	17.67	[5]
4- Sulfonyloxy/al koxy benzoxazolon e	Anti- inflammatory (IL-1β production)	RAW 264.7	2h	20.07	[5]
4- Sulfonyloxy/al koxy benzoxazolon e	Anti- inflammatory (IL-6 production)	RAW 264.7	2h	8.61	[5]
Benzoxazolo ne derivative	Anti- inflammatory (IL-6 production)	-	3c	10.14	[15]
Benzoxazolo ne derivative	Anti- inflammatory (IL-6 production)	-	3d	5.43	[15]
Benzoxazolo ne derivative	Anti- inflammatory (IL-6 production)	-	3g	5.09	[15]
N-substituted benzoxazolon e	Anticancer (Cell viability)	MCF-7	1	Effective at 100 μM	[8]



N-substituted benzoxazolon e	Anticancer (Cell viability)	MCF-7	2	Effective at 50 μM	[8]
Benzoxazole derivative	Anticancer (% Growth Inhibition)	SNB-75 (CNS Cancer)	19	35.49%	[6]
Benzoxazole derivative	Anticancer (% Growth Inhibition)	SNB-75 (CNS Cancer)	20	31.88%	[6]
Benzoxazole derivative	Anticancer	HCT-116	8g	68.0% growth inhibition	[17]
Benzoxazole derivative	Anticancer	HCT-116	12e	59.11% growth inhibition	[17]

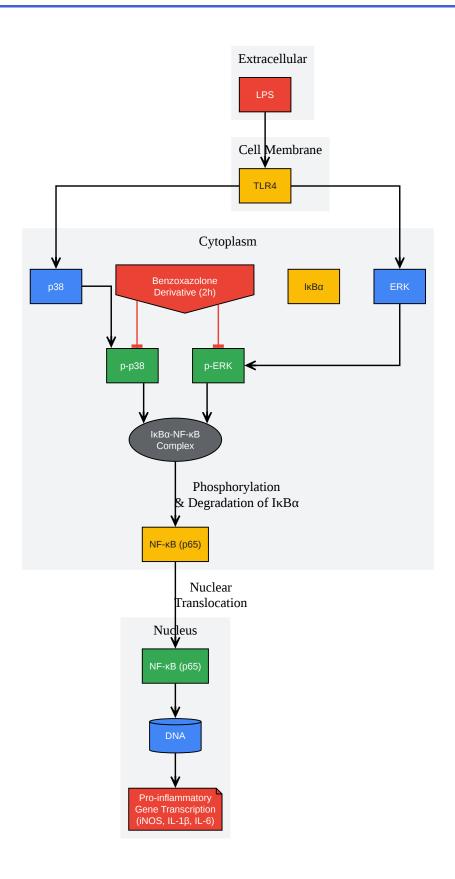
Key Signaling Pathways and Mechanisms of Action

The diverse biological effects of benzoxazolone derivatives can be attributed to their modulation of several critical cellular signaling pathways.

Anti-Inflammatory Signaling: Inhibition of the NF-κΒ Pathway

A key mechanism underlying the anti-inflammatory activity of certain benzoxazolone derivatives is the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.[5] This is often achieved by suppressing the phosphorylation of upstream kinases such as p38 and ERK, which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein $I\kappa B\alpha$. This ultimately blocks the nuclear translocation of the p65 subunit of NF- κ B, a critical step for the transcription of pro-inflammatory genes like iNOS, IL-1 β , and IL-6.[5]





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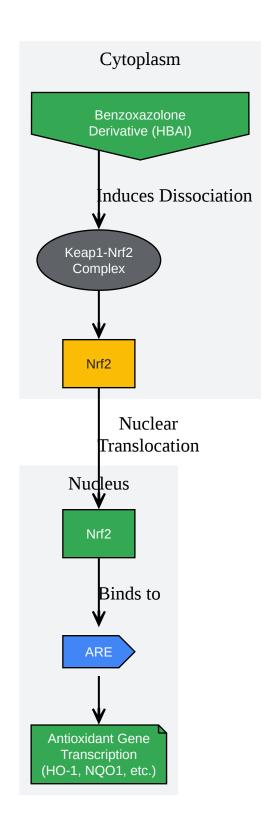
Caption: Inhibition of the MAPK-NF-kB/iNOS signaling pathway by a benzoxazolone derivative.



Antioxidant Response: Activation of the Nrf2/HO-1 Pathway

Some benzoxazolone derivatives exert protective effects against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[11] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by benzoxazolone derivatives, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes, including HO-1.[11]





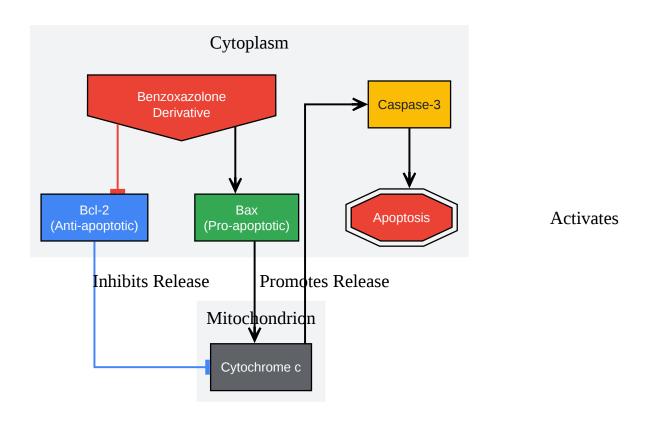
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Caption: Activation of the Nrf2/HO-1 signaling pathway by a benzoxazolone derivative.



Pro-Apoptotic Signaling in Cancer Cells

The anticancer activity of many benzoxazolone derivatives is mediated by the induction of apoptosis. This can occur through the intrinsic (mitochondrial) pathway, which involves the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This shift in balance leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the key executioner caspase-3, ultimately leading to programmed cell death.[8][13] [17][20][21]



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Caption: Induction of apoptosis by a benzoxazolone derivative via the intrinsic pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on benzoxazolone derivatives.



Synthesis of Benzoxazolone Derivatives

A general and versatile method for the synthesis of benzoxazolone derivatives involves the cyclization of o-aminophenol precursors.[22] More complex derivatives, such as the 6-acyl-benzoxazolones, can be synthesized through Friedel-Crafts acylation of the benzoxazolone core, followed by N-alkylation with substituted phenacyl bromides.[7][20]

General Procedure for the Synthesis of 6-Acyl-3-[(4-substitutedbenzoyl)methyl]-2(3H)-benzoxazolones:[20]

- Acylation of 2(3H)-benzoxazolone: To a solution of 2(3H)-benzoxazolone in a suitable solvent (e.g., nitrobenzene), add the appropriate acyl chloride and a Lewis acid catalyst (e.g., AICI3).
- Heat the reaction mixture under reflux for a specified time.
- Pour the cooled reaction mixture into a mixture of ice and hydrochloric acid.
- Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the 6-acyl-2(3H)-benzoxazolone.
- N-Alkylation: Dissolve the 6-acyl-2(3H)-benzoxazolone in ethanol, and add an equimolar amount of the desired 4-substituted phenacyl bromide.
- Add a catalytic amount of a base (e.g., potassium carbonate) and reflux the mixture.
- After cooling, pour the reaction mixture into water.
- Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the final product.
- Characterize the synthesized compounds using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.

In Vitro Enzyme Inhibition Assays

Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Assay (Fluorometric):[10][14][23]



- Prepare a 10X stock solution of the test compound in a suitable solvent and dilute it with sEH assay buffer.
- Add 10 μl of the test compound solution to the wells of a 96-well plate. Include solvent controls, inhibitor controls (e.g., N-Cyclohexyl-N'-dodecylurea), enzyme controls, and background controls.
- Bring the volume in each well to 40 μl with sEH assay buffer.
- Prepare a reaction mix containing sEH enzyme in sEH assay buffer.
- Add the reaction mix to all wells except the background control.
- Incubate the plate at room temperature for 10 minutes.
- Initiate the reaction by adding 20 µl of the sEH substrate (e.g., PHOME) to each well.
- Measure the fluorescence at an excitation wavelength of 362 nm and an emission wavelength of 460 nm at 30-second intervals for 15-30 minutes.
- Calculate the rate of reaction and the percentage of inhibition for each test compound.

Monoacylglycerol Lipase (MAGL) Inhibitor Screening Assay (Fluorometric):[3][24]

- Prepare a 20X working solution of the test compound in an appropriate solvent.
- In a 96-well plate, add the test compound, positive control (e.g., JZL184), and no inhibitor control.
- Prepare a MAGL enzyme solution in MAGL assay buffer and add it to the wells.
- Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.
- During pre-incubation, prepare a 20X working solution of the MAGL substrate.
- Initiate the reaction by adding the MAGL substrate to each well.



- Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
- Determine the IC50 values for the test compounds.

Acid Ceramidase (AC) Activity Assay (Fluorometric):[6][25][26][27][28]

- Prepare cell lysates from cultured cells.
- Incubate the cell lysates with a substrate buffer containing a fluorescently labeled ceramide substrate (e.g., NBD-C12-Ceramide) at 37°C for 30 minutes. The buffer should be at an acidic pH (e.g., 4.5) to specifically measure lysosomal AC activity.
- Stop the reaction by adding ethanol and centrifuge to pellet the debris.
- Analyze the supernatant using UPLC or another suitable method to quantify the fluorescent product (e.g., NBD-sphingosine).
- For inhibitor studies, pre-incubate the cell lysates with the test compounds before adding the substrate.
- Calculate the percentage of AC activity inhibition.

In Vitro Anticancer Activity Assay

MTT Assay for Cell Viability:[1][2][7][12][15]

- Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 8x10³ cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of the benzoxazolone derivatives and incubate for a further 24-48 hours.
- Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
- Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.



- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC50 value for each compound.

In Vivo Anti-Inflammatory Activity Assay

Carrageenan-Induced Paw Edema in Rats:[18]

- · Divide Wistar albino rats into groups.
- Administer the test compounds orally at a specific dose. A control group should receive the
 vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g.,
 Diclofenac Sodium).
- After a set time (e.g., 1 hour), induce acute inflammation by injecting a 1% suspension of carrageenan into the sub-plantar region of the right hind paw of each rat.
- Measure the paw volume using a plethysmometer at 1, 2, 3, and 4-hour intervals after the carrageenan injection.
- Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

The benzoxazolone core represents a highly versatile and valuable scaffold in the field of medicinal chemistry. The extensive research into its synthesis and biological evaluation has revealed a wide spectrum of pharmacological activities, making it a promising starting point for the development of novel drugs targeting a range of diseases. The ability of benzoxazolone derivatives to potently and often selectively modulate key enzymes and signaling pathways, such as those involved in inflammation, cancer, and neurodegeneration, underscores their therapeutic potential. This technical guide has provided a comprehensive overview of the current state of research on the benzoxazolone core, offering valuable data and methodologies to aid researchers and drug development professionals in their efforts to harness the full potential of this remarkable chemical entity. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of benzoxazolone derivatives will undoubtedly lead to the discovery of new and effective therapeutic agents.



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